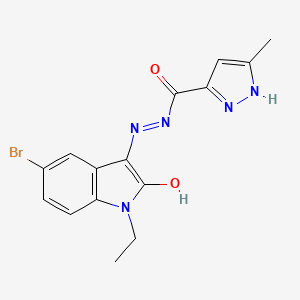![molecular formula C15H30Cl3N3O B6136392 2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride](/img/structure/B6136392.png)
2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride, commonly known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
作用機序
DMABN acts as a pH-sensitive fluorescent probe due to its unique chemical structure. The dimethylamino groups in DMABN are protonated at low pH, resulting in a decrease in fluorescence intensity. Conversely, at high pH, the dimethylamino groups are deprotonated, leading to an increase in fluorescence intensity. This property of DMABN makes it a useful tool for monitoring pH changes in living cells.
Biochemical and Physiological Effects:
DMABN has been found to be non-toxic and biocompatible, making it a suitable tool for studying living cells. It has been used to monitor pH changes in various biological systems, including cancer cells and bacteria. DMABN has also been found to exhibit antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
DMABN has several advantages for use in lab experiments, including its strong fluorescence properties, biocompatibility, and pH sensitivity. However, it also has some limitations, such as its sensitivity to environmental factors such as temperature and pH, which can affect its fluorescence intensity.
将来の方向性
There are several potential future directions for research on DMABN. One area of interest is the development of new fluorescent probes based on DMABN that exhibit improved properties, such as increased sensitivity and selectivity. Another area of research is the use of DMABN as a tool for studying pH changes in disease states, such as cancer and bacterial infections. Furthermore, DMABN may have potential applications in the development of new therapeutics due to its antioxidant properties.
合成法
DMABN can be synthesized through a multi-step reaction process that involves the use of various reagents and solvents. One of the commonly used methods for synthesizing DMABN involves the reaction of 2-tert-butyl-4,6-dihydroxypyridine with formaldehyde and dimethylamine in the presence of hydrochloric acid. The resulting product is then treated with hydrochloric acid to obtain DMABN in the form of trihydrochloride salt.
科学的研究の応用
DMABN has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit strong fluorescence properties, making it a useful tool for fluorescence microscopy and imaging studies. DMABN has also been used as a pH-sensitive fluorescent probe for monitoring intracellular pH changes in living cells.
特性
IUPAC Name |
2-tert-butyl-4,6-bis[(dimethylamino)methyl]pyridin-3-ol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O.3ClH/c1-15(2,3)14-13(19)11(9-17(4)5)8-12(16-14)10-18(6)7;;;/h8,19H,9-10H2,1-7H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEQUTAWJZQJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=N1)CN(C)C)CN(C)C)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5110203 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-methoxyphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6136312.png)
![1-[(1-propionyl-4-piperidinyl)carbonyl]azepane](/img/structure/B6136315.png)
![ethyl 4-{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6136325.png)
![N-(4-fluorophenyl)-1-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136340.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B6136349.png)
![6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6136353.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6136364.png)
![N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B6136373.png)
![N-(2,5-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6136380.png)
![2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6136382.png)

![1'-benzyl-N-[2-(4-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6136399.png)
![2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136403.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B6136404.png)